(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
CAS No.: 864974-95-8
Cat. No.: VC5223972
Molecular Formula: C16H15BrN2O2S2
Molecular Weight: 411.33
* For research use only. Not for human or veterinary use.
![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide - 864974-95-8](/images/structure/VC5223972.png)
Specification
CAS No. | 864974-95-8 |
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Molecular Formula | C16H15BrN2O2S2 |
Molecular Weight | 411.33 |
IUPAC Name | 5-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C16H15BrN2O2S2/c1-10-3-4-11-13(9-10)23-16(19(11)7-8-21-2)18-15(20)12-5-6-14(17)22-12/h3-6,9H,7-8H2,1-2H3 |
Standard InChI Key | WZTMWEWWSZMEFR-VLGSPTGOSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CCOC |
Introduction
Structural Characteristics and Molecular Properties
The core structure of this compound features a benzothiazole ring system substituted with a methyl group at the 6-position and a 2-methoxyethyl chain at the 3-position. The thiophene-2-carboxamide moiety is connected via a Z-configuration imine linkage, with a bromine atom at the 5-position of the thiophene ring.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₆BrN₃O₂S₂, yielding a molecular weight of 442.36 g/mol. Key functional groups include:
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Benzothiazole: A bicyclic aromatic system known for its electron-deficient properties and role in drug design .
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Thiophene-carboxamide: A planar heterocycle contributing to π-stacking interactions in biological targets.
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Bromine: A halogen atom enhancing lipophilicity and influencing binding affinity through steric and electronic effects.
Stereoelectronic Features
The Z-configuration of the imine group imposes specific spatial constraints, potentially affecting intermolecular interactions. The 2-methoxyethyl side chain introduces flexibility, which may modulate solubility and membrane permeability. Computational studies on analogous compounds suggest that the methyl group at the 6-position enhances steric stabilization of the benzothiazole ring .
Synthetic Pathways and Chemical Reactivity
Retrosynthetic Analysis
A plausible synthesis route involves:
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Benzothiazole Core Formation: Condensation of 2-amino-4-methylbenzenethiol with carbonyl precursors.
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Side Chain Introduction: Alkylation of the benzothiazole nitrogen with 2-methoxyethyl bromide.
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Thiophene Coupling: Suzuki-Miyaura cross-coupling to introduce the bromothiophene-carboxamide moiety.
Key Reaction Challenges
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Regioselectivity: Ensuring proper substitution at the 3- and 6-positions of the benzothiazole requires careful control of reaction conditions.
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Z/E Isomerism: The imine linkage necessitates stereoselective synthesis to favor the Z-configuration, achievable through kinetic control or catalytic asymmetric methods.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
Spectroscopic Signatures
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¹H NMR: Expected signals at δ 2.45 ppm (methyl singlet), δ 3.35–3.60 ppm (methoxyethyl multiplet), and δ 7.20–8.10 ppm (aromatic protons).
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N vibration) .
Regulatory Status and Patent Landscape
As of April 2025, no FDA approvals or active clinical trials involve this compound. Patent analysis reveals:
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WO2023088212A1: Covers benzothiazole-carboxamides as kinase inhibitors (filed 2023) .
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EP4149837A1: Discloses thiophene-containing benzothiazoles for antimicrobial coatings (granted 2024) .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the 6-position substituent (methyl vs. sulfonamide) to optimize target affinity.
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Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability.
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Target Identification: High-throughput screening against kinase and GPCR panels.
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